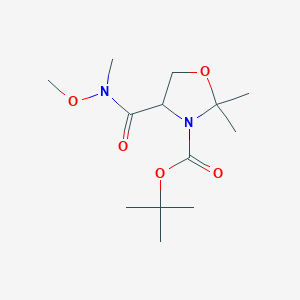
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid is a complex organic compound with the molecular formula C19H23N3O4S. It is primarily used in proteomics research and has a molecular weight of 389.469 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazole ring, making it a valuable molecule in various scientific studies.
Métodos De Preparación
The synthesis of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of ethyl alcohol and iodine . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound valuable in studying biological systems .
Comparación Con Compuestos Similares
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
4-Boc-piperazine-2-carboxylic acid: This compound has a similar piperazine ring but lacks the phenyl and thiazole groups.
2-aminothiazole-4-phenyl-thiazole-5-carboxylic acid: This compound has a similar thiazole ring but differs in the functional groups attached to it.
The uniqueness of this compound lies in its combination of the piperazine, phenyl, and thiazole rings, which provide distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H23N3O4S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(25)22-11-9-21(10-12-22)17-20-14(15(27-17)16(23)24)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,23,24) |
Clave InChI |
PTRZPTMQAPOMFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
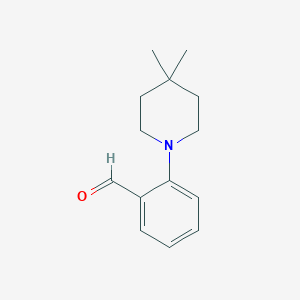
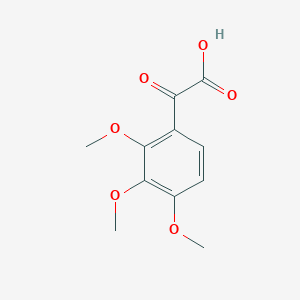
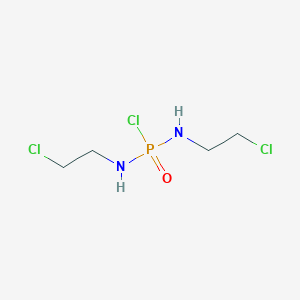
![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)

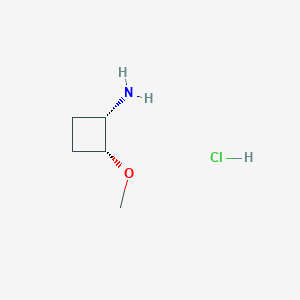
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

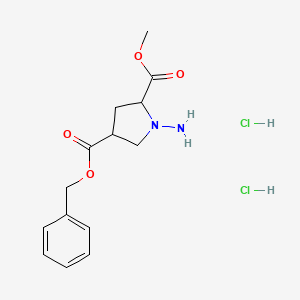


![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
